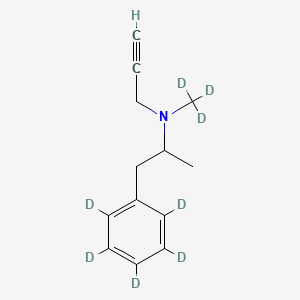rac Deprenyl-d8
CAS No.:
Cat. No.: VC18006814
Molecular Formula: C13H17N
Molecular Weight: 195.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17N |
|---|---|
| Molecular Weight | 195.33 g/mol |
| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |
| Standard InChI | InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D |
| Standard InChI Key | MEZLKOACVSPNER-HEWZHJHFSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H] |
| Canonical SMILES | CC(CC1=CC=CC=C1)N(C)CC#C |
Introduction
Chemical Identity and Structural Characteristics
rac Deprenyl-d8 is a racemic mixture of deuterium-substituted enantiomers of deprenyl (selegiline). The parent compound, deprenyl, is a phenylisopropylamine derivative with the chemical name (±)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine . Deuterated variants like rac Deprenyl-d8 incorporate deuterium atoms at specific positions to modify metabolic stability and bioavailability.
Molecular Formula and Isotopic Composition
The molecular formula of rac Deprenyl-d8 is C₁₃H₁₇-d₈N, with eight deuterium atoms replacing hydrogen atoms, typically at the methyl and propargyl groups (Figure 1) . This substitution increases the molecular weight to 195.32 g/mol, compared to 187.29 g/mol for non-deuterated deprenyl .
Table 1: Key Chemical Properties of rac Deprenyl-d8
| Property | Value |
|---|---|
| IUPAC Name | (±)-N-(Trideuteriomethyl)-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine-d₅ |
| CAS Number | 1189731-50-7 (Deprenyl-d3 analog) |
| Molecular Formula | C₁₃H₁₇-d₈N |
| Molecular Weight | 195.32 g/mol |
| Deuterium Substitution | 8 positions (methyl, propargyl) |
Synthesis and Isotopic Labeling Strategies
The synthesis of rac Deprenyl-d8 involves deuterium incorporation via catalytic deuteration or isotopic exchange. A common method parallels the synthesis of rac Deprenyl-d3, where deuterated methyl iodide reacts with a propargylamine precursor . For rac Deprenyl-d8, additional deuterium atoms are introduced at the propargyl and phenyl groups using deuterium gas (D₂) under palladium catalysis.
Reaction Pathways
-
Alkylation: L-Homocysteine reacts with deuterated methyl iodide to form deuterated methionine analogs, a strategy adaptable to deprenyl synthesis.
-
Catalytic Deuteration: Deprenyl intermediates are exposed to D₂ in the presence of Pd/C, replacing hydrogen atoms at metabolically vulnerable sites .
Isotopic Purity: Advanced techniques like NMR and mass spectrometry ensure >98% deuterium enrichment, critical for minimizing metabolic interference .
Pharmacological Properties and Mechanism of Action
MAO-B Inhibition
rac Deprenyl-d8 retains the MAO-B inhibitory activity of its parent compound. Deprenyl selectively inhibits MAO-B at low doses (0.05–0.2 mg/kg), preventing dopamine degradation and enhancing dopaminergic transmission . Deuterium substitution may prolong enzyme inhibition by reducing first-pass metabolism, as seen in deuterated drugs like deutetrabenazine.
Table 2: Comparative MAO-B Inhibition of Deprenyl and Analogues
| Compound | IC₅₀ (MAO-B) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| Deprenyl | 0.4 nM | 1,500:1 |
| Selegiline (L-deprenyl) | 0.2 nM | 3,000:1 |
| rasagiline | 0.1 nM | 5,000:1 |
Neuroprotective Effects
Deprenyl upregulates antioxidant enzymes (e.g., superoxide dismutase) and inhibits apoptosis via Bcl-2 pathways . Deuterated forms like rac Deprenyl-d8 may enhance these effects by prolonging systemic exposure.
Research Applications
Isotopic Tracing in Metabolism
rac Deprenyl-d8 is used in mass spectrometry (MS) and positron emission tomography (PET) to study:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume